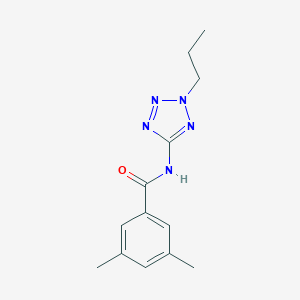

![molecular formula C20H24N4O B244852 N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide](/img/structure/B244852.png)

N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide, commonly known as BBP or butylated hydroxytoluene (BHT), is an organic compound that belongs to the family of phenols. It is widely used as a food additive, antioxidant, and in the cosmetic industry. BBP is a synthetic compound that was first synthesized in 1947 by the German chemist, Fritz Schenck. Since then, BBP has been extensively studied for its various applications in different fields.

Applications De Recherche Scientifique

BBP has been extensively studied for its antioxidant properties. It is used as a food additive to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. BBP is also used in the cosmetic industry to prevent the oxidation of oils and fats in creams and lotions, which can lead to the formation of free radicals and skin damage.

Mécanisme D'action

BBP acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS). Free radicals are highly reactive molecules that can damage cells and tissues by oxidizing lipids, proteins, and DNA. BBP reacts with free radicals and ROS to form stable products, thereby preventing oxidative damage.

Biochemical and Physiological Effects:

BBP has been shown to have several biochemical and physiological effects. It has been reported to reduce the risk of cancer by preventing oxidative damage to DNA. BBP has also been shown to improve cognitive function and memory in animal studies. Additionally, BBP has been reported to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

BBP is a widely used antioxidant in lab experiments due to its stability and low toxicity. It is readily available and can be easily synthesized in the lab. However, BBP has some limitations for lab experiments. It can interfere with the results of some assays, such as the measurement of lipid peroxidation, due to its antioxidant properties. Additionally, BBP can have variable effects depending on the experimental conditions, such as pH and temperature.

Orientations Futures

BBP has several potential future directions for research. One area of research is the development of new BBP derivatives with improved antioxidant properties. Another area of research is the investigation of the potential health benefits of BBP, such as its effects on aging and age-related diseases. Additionally, BBP may have applications in the development of new drugs for the treatment of oxidative stress-related diseases, such as cancer and neurodegenerative diseases.

Conclusion:

In conclusion, BBP is a synthetic compound with antioxidant properties that has been extensively studied for its various applications in different fields. BBP is synthesized by reacting 4-tert-butylphenol with 3-methylbenzotriazole in the presence of a suitable catalyst. BBP has several biochemical and physiological effects, including reducing the risk of cancer, improving cognitive function, and having anti-inflammatory effects. BBP has advantages and limitations for lab experiments, and it has several potential future directions for research.

Méthodes De Synthèse

BBP is synthesized by reacting 4-tert-butylphenol with 3-methylbenzotriazole in the presence of a suitable catalyst. The reaction takes place in a solvent, such as toluene or xylene, under controlled conditions of temperature and pressure. The yield of BBP depends on the reaction conditions, and it can range from 60% to 90%.

Propriétés

Formule moléculaire |

C20H24N4O |

|---|---|

Poids moléculaire |

336.4 g/mol |

Nom IUPAC |

N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]propanamide |

InChI |

InChI=1S/C20H24N4O/c1-4-6-7-15-8-10-16(11-9-15)24-22-18-12-14(3)17(13-19(18)23-24)21-20(25)5-2/h8-13H,4-7H2,1-3H3,(H,21,25) |

Clé InChI |

APGGTLLOXGPNNB-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC)C |

SMILES canonique |

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

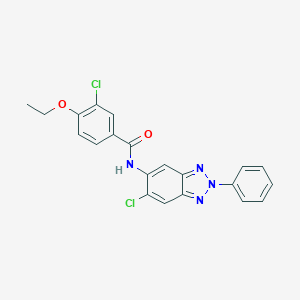

![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)

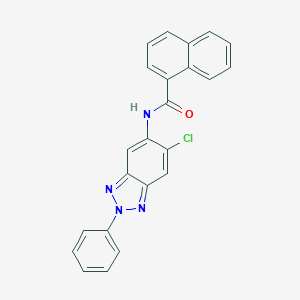

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)

![2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B244776.png)

![2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide](/img/structure/B244783.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244786.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244787.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B244788.png)

![N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B244790.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244792.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methylbenzamide](/img/structure/B244793.png)